(1-Methoxyisoquinolin-3-yl)methanol
Overview
Description
(1-Methoxyisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyisoquinolin-3-yl)methanol typically involves the methoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of metal catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyisoquinolin-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
(1-Methoxyisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (1-Methoxyisoquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antioxidant properties can protect cells from oxidative stress, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound of (1-Methoxyisoquinolin-3-yl)methanol, known for its wide range of biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with neuroprotective and antiaddictive properties.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Uniqueness: this compound stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This functional group enhances its solubility and allows for diverse chemical modifications, making it a versatile compound in organic synthesis and drug development .
Properties
IUPAC Name |
(1-methoxyisoquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11-10-5-3-2-4-8(10)6-9(7-13)12-11/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCOTJREWHCCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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